5-Chloro-2-oxoindoline-3-carbaldehyde
Overview
Description
5-Chloro-2-oxoindoline-3-carbaldehyde: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that play a significant role in natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 5-position, a keto group at the 2-position, and a carbaldehyde group at the 3-position of the indoline ring.
Scientific Research Applications
Chemistry: 5-Chloro-2-oxoindoline-3-carbaldehyde is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These compounds are studied for their potential therapeutic applications.
Medicine: The compound and its derivatives are investigated for their use in the treatment of diseases such as cancer, microbial infections, and inflammatory conditions.
Industry: In the pharmaceutical industry, this compound serves as a building block for the development of new drugs and bioactive molecules.
Mechanism of Action
It’s possible that this compound is still under investigation, or it may be used as a building block in the synthesis of more complex molecules. For instance, indole derivatives, which include compounds like 5-Chloro-2-oxoindoline-3-carbaldehyde, are prevalent in many natural products and drugs, and play a significant role in cell biology . They have been applied as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-oxoindoline-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to enzyme inhibition. This inhibition can be crucial in studying the function of specific enzymes and in the development of enzyme inhibitors as potential therapeutic agents .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes. This binding often results in enzyme inhibition, which can lead to changes in cellular processes. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with prolonged exposure leading to sustained enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit specific enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in the production of ATP and other metabolites. This inhibition can have downstream effects on other metabolic pathways, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and then bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity. For instance, localization to the mitochondria may influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxoindoline-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with an indole derivative as the starting material.
Halogenation: The indole ring is halogenated at the 5-position using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Oxidation: The indole derivative is then oxidized to introduce the keto group at the 2-position. This can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Formylation: Finally, the carbaldehyde group is introduced at the 3-position using formylation reagents such as formic acid (HCOOH) or formyl chloride (CHClO).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-oxoindoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxylated derivatives.
Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acids, indole-3-carboxaldehydes.
Reduction Products: Indole-3-hydroxy derivatives.
Substitution Products: Substituted indoles with various functional groups at the 5-position.
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Similar structure but lacks the chloro group at the 5-position.
5-Bromo-2-oxoindoline-3-carbaldehyde: Similar structure with a bromo group instead of a chloro group.
2-Oxoindoline-3-carbaldehyde: Lacks the chloro group at the 5-position.
Uniqueness: 5-Chloro-2-oxoindoline-3-carbaldehyde is unique due to the presence of the chloro group, which influences its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-chloro-2-oxo-1,3-dihydroindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNCTFLGZDZZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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